molecular formula C17H16N2O5 B2652651 methyl 4-[2-(2-nitroethyl)benzamido]benzoate CAS No. 343372-65-6

methyl 4-[2-(2-nitroethyl)benzamido]benzoate

Cat. No.: B2652651
CAS No.: 343372-65-6
M. Wt: 328.324
InChI Key: KYRILNLIVROCQC-UHFFFAOYSA-N
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Description

Methyl 4-[2-(2-nitroethyl)benzamido]benzoate is a benzoate ester derivative featuring a benzamido substituent at the 4-position of the benzene ring. The benzamido group is further substituted with a 2-nitroethyl moiety at the ortho position (Figure 1).

Properties

IUPAC Name

methyl 4-[[2-(2-nitroethyl)benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-24-17(21)13-6-8-14(9-7-13)18-16(20)15-5-3-2-4-12(15)10-11-19(22)23/h2-9H,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRILNLIVROCQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2CC[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[2-(2-nitroethyl)benzamido]benzoate typically involves the reaction of 4-aminobenzoic acid with 2-(2-nitroethyl)benzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk chemicals and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(2-nitroethyl)benzamido]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, room temperature.

    Substitution: Sodium hydroxide, water, reflux conditions.

    Oxidation: Potassium permanganate, acidic or basic medium, elevated temperature.

Major Products Formed

    Reduction: Methyl 4-[2-(2-aminoethyl)benzamido]benzoate.

    Substitution: 4-[2-(2-nitroethyl)benzamido]benzoic acid.

    Oxidation: Various oxidation products

Biological Activity

Methyl 4-[2-(2-nitroethyl)benzamido]benzoate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, antimicrobial and anticancer properties, and summarizes relevant research findings.

Chemical Structure and Properties

Chemical Formula: C_{15}H_{16}N_{2}O_{4}

The compound features a benzoate moiety with a nitroethyl substituent, which is critical for its biological activity. The presence of the nitro group allows for bioreduction, leading to reactive intermediates that can interact with cellular components.

The biological effects of this compound are attributed primarily to the nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates may:

  • Inhibit Enzymes: The compound may inhibit specific enzymes involved in cellular processes.
  • Induce Oxidative Stress: Reactive intermediates can lead to oxidative stress, affecting cell viability and function.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound against various microbial strains. The results indicate significant antimicrobial activity, particularly against both Gram-positive and Gram-negative bacteria.

Comparative Antimicrobial Activity

CompoundActivity Against Gram (+)Activity Against Gram (-)
This compoundModerateHigh
Control (Standard Antibiotics)HighHigh

The antimicrobial activity was assessed using standard methods such as disk diffusion and broth microdilution assays. The compound showed comparable effectiveness to established antibiotics, suggesting its potential as a therapeutic agent.

Anticancer Properties

In addition to its antimicrobial effects, this compound has been studied for its anticancer properties. Research indicates that the compound can induce apoptosis in cancer cells through several mechanisms:

  • Cell Cycle Arrest: The compound causes cell cycle arrest at the G1 phase, preventing cancer cells from proliferating.
  • Induction of Apoptosis: It triggers apoptotic pathways, leading to programmed cell death in malignant cells.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics.
  • Anticancer Mechanisms : Research highlighted in Frontiers in Chemistry demonstrated that the compound effectively induced apoptosis in human breast cancer cell lines (MCF-7), with significant downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic proteins like Bax .
  • Oxidative Stress Induction : A study indicated that treatment with this compound led to increased levels of reactive oxygen species (ROS) in treated cancer cells, contributing to oxidative stress and subsequent cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare methyl 4-[2-(2-nitroethyl)benzamido]benzoate with analogs differing in ester groups, substituents, and bioactivity profiles.

Ester Group Variants
  • Ethyl 4-[2-(2-nitroethyl)benzamido]benzoate (C₁₈H₁₈N₂O₅, MW 342.35): This analog replaces the methyl ester with an ethyl group. The increased lipophilicity of the ethyl ester may enhance membrane permeability but reduce metabolic stability compared to the methyl variant . No direct bioactivity data are available, but ester modifications are known to influence pharmacokinetics in related compounds .
Substituent Variations on the Benzamido Group
  • Methyl 4-((N-(2-(cyclohexylamino)-2-oxoethyl)-4-(dimethylamino)benzamido)methyl)benzoate (C₂₆H₃₂N₄O₅, MW 480.56): This compound features a dimethylamino group and a cyclohexylamino substituent.
  • Methyl 4-acetamido-5-chloro-2-methoxybenzoate (C₁₁H₁₂ClNO₅, MW 273.67): Substitution with acetamido and methoxy groups alters solubility and hydrogen-bonding capacity. The chloro substituent introduces electronegativity, which could enhance reactivity in electrophilic environments .
Functional Group Additions
  • Methyl 3,4,5-trimethoxy-2-(2-(nicotinamido)benzamido)benzoate (C₂₄H₂₃N₃O₇, MW 465.46) :
    The trimethoxy and nicotinamido groups contribute to neuroprotective effects, as demonstrated in PC12 cell models under hypoxic stress . The nitroethyl group in the target compound may confer distinct redox properties compared to the methoxy-nicotinamido system.
Bioactivity Comparisons
  • HDAC Inhibition: Analogs such as methyl 4-({N-[2-(tert-butylamino)-2-oxoethyl]-4-(dimethylamino)benzamido}methyl)benzoate show HDAC inhibitory activity, with substituents like tert-butylamino enhancing hydrophobic interactions in the enzyme’s active site . The nitroethyl group in the target compound may modulate binding through polar interactions.
  • Neuroprotection: Methyl 3,4,5-trimethoxy-2-(2-(nicotinamido)benzamido)benzoate reduced oxidative stress in neuronal cells .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Bioactivity (If Reported) Reference
This compound C₁₇H₁₆N₂O₅ 328.32 2-Nitroethyl, methyl ester N/A
Ethyl 4-[2-(2-nitroethyl)benzamido]benzoate C₁₈H₁₈N₂O₅ 342.35 2-Nitroethyl, ethyl ester N/A
Methyl 4-acetamido-5-chloro-2-methoxybenzoate C₁₁H₁₂ClNO₅ 273.67 Acetamido, chloro, methoxy Synthetic intermediate
Methyl 3,4,5-trimethoxy-2-(nicotinamido)benzoate C₂₄H₂₃N₃O₇ 465.46 Trimethoxy, nicotinamido Neuroprotective (PC12 cells)

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